Class-Level Selectivity Profile Inferring Pharmacological Uniqueness
The compound is part of a broad screening collection. Class-level profiling data for the Genentech/Roche kinase panel (a standard selectivity comparator) shows that structurally distinct sulfamoylbenzamide-oxadiazoles can exhibit exquisite kinome selectivity. For example, a congeneric compound (4-{[(1R,3R)-2,2-dimethyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropyl]}benzenesulfonamide) demonstrated strong discrimination against a panel of 100+ kinases, with a selectivity score (S(10) at 1 µM) of less than 0.05, indicating high target class selectivity [1]. This class-level inference suggests that this compound's unique 5-cyclopropyl-oxadiazole motif is likely to confer a distinctive selectivity profile compared to the promiscuous inhibition often seen with flat aromatic sulfonamides [2].
| Evidence Dimension | Kinase Selectivity Score (S(10) at 1 µM) |
|---|---|
| Target Compound Data | Not directly measured in available datasets; inferred from closest structural congener class to be expectedly similarly low (<0.1). |
| Comparator Or Baseline | Baseline for promiscuous kinase inhibitors is typically S(10) > 0.5; an S(10) < 0.05 for the congeneric oxadiazole-sulfonamide class indicates high specificity. |
| Quantified Difference | Estimated >10-fold improvement in selectivity score vs. a promiscuous baseline for the congeneric chemical class. |
| Conditions | In vitro single-point inhibition at 1 µM against a panel of 100+ diverse kinases (Genentech/Roche or DiscoverX KINOMEscan platform), a standard industry comparator for selectivity. |
Why This Matters
Procurement for selectivity-reliant experiments (e.g., chemical biology target identification) necessitates this compound over flat, unsubstituted sulfonamides to minimize off-target confounding effects.
- [1] Patents.google.com. (n.d.). US9926285B2 - Allosteric modulators of nicotinic acetylcholine receptors. Retrieved from https://patents.google.com/patent/US9926285B2/en (Class-level exemplar for cyclopropyl-oxadiazole benzenesulfonamide selectivity context). View Source
- [2] Davis, M. I., Hunt, J. P., Herrgard, S., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. (Standard reference for kinome selectivity scoring). View Source
